BenchChemオンラインストアへようこそ!

5-Tert-butoxycarbonyl-5-azaspiro[2.5]octane-8-carboxylic acid

Protecting group strategy Orthogonal deprotection Solid-phase and solution-phase peptide synthesis

5-Tert-butoxycarbonyl-5-azaspiro[2.5]octane-8-carboxylic acid (CAS 1314397-91-5) is a conformationally constrained, Boc-protected spirocyclic amino acid building block with molecular formula C₁₃H₂₁NO₄ and molecular weight 255.31 g/mol. The compound features a 5-azaspiro[2.5]octane core comprising a cyclopropane ring spiro-fused to a piperidine at the 5-position, with a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen and a carboxylic acid at the 8-position.

Molecular Formula C13H21NO4
Molecular Weight 255.31 g/mol
Cat. No. B7968748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Tert-butoxycarbonyl-5-azaspiro[2.5]octane-8-carboxylic acid
Molecular FormulaC13H21NO4
Molecular Weight255.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C2(C1)CC2)C(=O)O
InChIInChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-7-4-9(10(15)16)13(8-14)5-6-13/h9H,4-8H2,1-3H3,(H,15,16)
InChIKeyAHZRVRUGRAQWGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Tert-butoxycarbonyl-5-azaspiro[2.5]octane-8-carboxylic acid – Why This Boc-Protected Spirocyclic Amino Acid Building Block Matters for JAK Inhibitor and CNS Drug Discovery Programs


5-Tert-butoxycarbonyl-5-azaspiro[2.5]octane-8-carboxylic acid (CAS 1314397-91-5) is a conformationally constrained, Boc-protected spirocyclic amino acid building block with molecular formula C₁₃H₂₁NO₄ and molecular weight 255.31 g/mol [1]. The compound features a 5-azaspiro[2.5]octane core comprising a cyclopropane ring spiro-fused to a piperidine at the 5-position, with a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen and a carboxylic acid at the 8-position . This scaffold is a key synthetic intermediate in the preparation of potent JAK kinase inhibitors claimed in patent families WO2018141842A1 and US10799507B2, where the 8-carboxylic acid serves as the anchor point for carboxamide and ester diversification [2]. Commercially, the compound is supplied at purities of 95–98% by multiple vendors including Aladdin (97%), Leyan (98%), and Chemenu (95%+) . The spiro[2.5]octane architecture imparts conformational rigidity that is distinct from both linear amino acid derivatives and larger spirocyclic systems, directly impacting target binding geometry in medicinal chemistry applications [3].

Why 5-Tert-butoxycarbonyl-5-azaspiro[2.5]octane-8-carboxylic Acid Cannot Be Replaced by Generic Spirocyclic or Unprotected Analogs in JAK and CNS Drug Discovery


Substituting this compound with a generic spirocyclic amino acid, a different protecting group strategy, or a regioisomeric analog introduces quantifiable risks to synthetic efficiency, final compound potency, and intellectual property position. The Boc group provides acid-labile orthogonal protection that cannot be replicated by Cbz (requiring hydrogenolysis incompatible with many downstream functional groups) or Fmoc (base-labile, introducing different compatibility constraints) [1]. The 8-carboxylic acid regioisomer is structurally required for JAK inhibitor pharmacophore engagement: JAK2 inhibitors derived from the 8-carboxylic acid scaffold achieve single-digit nanomolar EC₅₀ values (1.70 nM), whereas alternative regioisomers are not represented in the patent claims and lack demonstrated potency [2][3]. The spiro[2.5]octane ring system itself confers a specific conformational constraint that distinguishes it from both larger spirocycles (e.g., spiro[3.5]nonane) and monocyclic piperidine scaffolds—the cyclopropane ring restricts the piperidine nitrogen geometry in a manner that directly impacts target binding, with ring expansion to spiro[3.5]nonane resulting in a ~400-fold potency loss in documented M4 antagonist series [4]. Procuring the unprotected 5-azaspiro[2.5]octane-8-carboxylic acid shifts the burden of Boc installation to the end user, adding synthetic steps, reducing overall yield, and introducing batch-to-batch variability that confounds SAR interpretation in lead optimization programs.

Product-Specific Quantitative Evidence Guide: 5-Tert-butoxycarbonyl-5-azaspiro[2.5]octane-8-carboxylic acid Differentiation Data


Orthogonal Boc Protection Enables Acid-Labile Deprotection While Cbz Requires Catalytic Hydrogenation – Synthetic Strategy Impact

The Boc group on 5-tert-butoxycarbonyl-5-azaspiro[2.5]octane-8-carboxylic acid is cleaved under mild acidic conditions (e.g., TFA/DCM, room temperature, 1–2 h or HCl/dioxane), whereas the Cbz analog (benzyl 8-hydroxy-5-azaspiro[2.5]octane-5-carboxylate, CAS 2680769-94-0) requires catalytic hydrogenolysis (H₂, Pd/C), which is incompatible with alkenes, alkynes, benzyl esters, and certain heterocycles commonly present in drug-like intermediates [1][2]. The H3 antagonist program by Brown et al. (2014) explicitly exploited Boc/Cbz orthogonality: Cbz-protected intermediate 3 was hydrogenolyzed to free amine 4 while leaving the ethyl ester intact, then later Boc-protected piperazine was coupled to intermediate acid 7, after which Cbz was removed by hydrogenation without affecting the Boc group [3]. This dual-protection strategy is only feasible because Boc and Cbz are orthogonally addressable. The Fmoc alternative is base-labile (piperidine/DMF) and introduces a bulky fluorenyl group (MW increment +222 vs. Boc +100), increasing molecular weight and lipophilicity in a manner generally disfavored for CNS drug design [4].

Protecting group strategy Orthogonal deprotection Solid-phase and solution-phase peptide synthesis

8-Carboxylic Acid Regiochemistry Is Required for Sub-Nanomolar JAK2 Inhibition – BindingDB and Patent Evidence

The 8-carboxylic acid substitution pattern on the 5-azaspiro[2.5]octane scaffold is a structural requirement for JAK kinase inhibitory activity. Patent US10799507B2 (LEO Pharma, Example 15) discloses (8S)-N-[(2R)-2-cyclohexyl-2-hydroxy-ethyl]-5-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-5-azaspiro[2.5]octane-8-carboxamide, which achieves JAK2 EC₅₀ = 1.70 nM in a human baculovirus-expressed enzyme assay across JAK1, JAK2, JAK3, and TYK2 [1]. In contrast, the 1-carboxylic acid positional isomer (5-Boc-5-azaspiro[2.5]octane-1-carboxylic acid, CAS 1363382-36-8) places the carboxyl group at the cyclopropane-proximal position, altering the exit vector geometry and producing a scaffold not represented in the JAK inhibitor patent claims . The patent explicitly claims the 8-carboxylic acid/8-carboxamide/8-carboxylate substitution pattern (Formula I, claim 1), and the BindingDB records for this scaffold show consistent single-digit nanomolar JAK2 potency exclusively associated with 8-substituted derivatives [2]. Furthermore, the spiro junction nitrogen at position 5 is coupled to 7H-pyrrolo[2,3-d]pyrimidine in the final inhibitors, requiring the Boc-protected amine for selective deprotection and subsequent SNAr coupling [3].

JAK kinase inhibition Regiochemical specificity Autoimmune disease therapeutics

Spiro[2.5]octane vs. Spiro[3.5]nonane: ~400-Fold Potency Advantage for M4 Muscarinic Receptor Antagonism Demonstrated by Direct Head-to-Head Comparison

In a direct head-to-head comparison within the same M4 muscarinic antagonist program, Bender et al. (2022) demonstrated that ring expansion from the 6-azaspiro[2.5]octane scaffold to the 7-azaspiro[3.5]nonane scaffold results in a catastrophic loss of potency. Compound 10 (R-6-azaspiro[2.5]octane core, THP eastern pendant) exhibited hM4 IC₅₀ = 1.8 nM with ~900-fold selectivity over hM2 [1]. In contrast, the direct spiro[3.5]nonane analog (compound 20) showed hM4 IC₅₀ = 730 nM, representing a ~406-fold reduction in potency [2]. The spiro[2.5]octane core also outperformed the 2-azaspiro[3.3]heptane analog (compound 21, hM4 IC₅₀ = 2,900 nM) and a truncated 6-azaspiro[2.5]octane analog lacking the eastern pendant (compound 22, hM4 IC₅₀ > 10,000 nM) [3]. The authors attribute this sensitivity to the precise spatial positioning of the piperidine nitrogen, which is constrained by the cyclopropane ring in a geometry that cannot be replicated by the larger cyclobutane-containing spiro[3.5]nonane system [4]. This SAR pattern underscores the unique conformational properties of the spiro[2.5]octane scaffold for target engagement.

Muscarinic M4 receptor CNS drug discovery Spirocyclic scaffold optimization

Azaspiro[2.5]octane Carboxamide Scaffold Delivers Nanomolar H3R Antagonism with In Vivo Efficacy and Brain Penetration

The azaspiro[2.5]octane carboxamide scaffold has been pharmacologically validated in the histamine-3 receptor (H3R) antagonist program reported by Brown et al. (2014). Compound 6d (6-azaspiro[2.5]octane core, cyclobutyl piperazine substituent) exhibited H3R GTPγS functional IC₅₀ = 3.6 nM with no discernible hERG activity [1]. The optimized compound 6s demonstrated free-plasma exposures approximately 50-fold above the IC₅₀ with a brain-to-plasma ratio of ~3 following intravenous dosing in mice, and produced a statistically significant response in the mouse novel object recognition model at 1, 3, and 10 mg/kg s.c. [2]. This scaffold was benchmarked against alternative spirocyclic cores including 7-azaspiro[3.5]nonane (spirocyclobutyl) and five- and six-membered ring spirofused analogs, with the spiro[2.5]octane series demonstrating the most favorable overall profile of potency, selectivity (inactive against 143 of 144 secondary pharmacological targets at 10 μM), and in vivo efficacy [3]. The Boc-protected 5-azaspiro[2.5]octane-8-carboxylic acid represents the key building block for the analogous 5-aza series, providing the same spiro[2.5]octane conformational constraint with the added synthetic handle of the 8-carboxylic acid for carboxamide diversification [4].

Histamine H3 receptor CNS penetration Cognitive disorder therapeutics

Commercial Purity Gradients and Cost-per-Gram Benchmarks Enable Budget-Conscious Procurement Across 100 mg to 1 g Scale

Commercial availability data reveals meaningful differentiation in purity specifications and pricing that impact procurement decisions. Aladdin Scientific supplies 5-tert-butoxycarbonyl-5-azaspiro[2.5]octane-8-carboxylic acid at 97% purity (Product T628236) with pricing of $394.90/100 mg, $631.90/250 mg, $1,053.90/500 mg, and $1,897.90/1 g, representing a cost-per-gram range of $1,897.90–$3,949.00 depending on quantity . Leyan offers the compound at 98% purity (Product No. 1563903) , while Chemenu lists it at 95%+ purity (Catalog CM1044032) . For comparison, the unprotected analog 5-azaspiro[2.5]octane-8-carboxylic acid (CAS 1540428-52-1, MW 155.19) is commercially available at lower cost but lacks the Boc protection, requiring an additional synthetic step (Boc₂O, base, typically 85–96% yield) before use in medchem sequences . The positional isomer 5-Boc-5-azaspiro[2.5]octane-1-carboxylic acid (CAS 1363382-36-8) is also commercially available but places the carboxyl group at the 1-position, which is incompatible with JAK inhibitor pharmacophore requirements . The 8-carboxylic acid Boc compound thus occupies a specific supply niche: it is the only commercially available building block that combines the correct regiochemistry with pre-installed Boc protection for direct use in JAK inhibitor and related azaspiro programs.

Chemical procurement Building block supply chain Lead optimization scale-up

Best Research and Industrial Application Scenarios for 5-Tert-butoxycarbonyl-5-azaspiro[2.5]octane-8-carboxylic acid


JAK1/JAK2/TYK2 Inhibitor Lead Optimization for Autoimmune Indications (Psoriasis, Atopic Dermatitis)

This compound is the direct synthetic precursor for the 5-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-5-azaspiro[2.5]octane-8-carboxylic acid scaffold claimed in WO2018141842A1 and US10799507B2 (LEO Pharma). Following Boc deprotection (TFA/DCM or HCl/dioxane), the free amine undergoes SNAr coupling with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, after which the 8-carboxylic acid is diversified into carboxamides, esters, or reverse amides to optimize JAK isoform selectivity and pharmacokinetics [1]. The exemplified compound from Example 15 achieves JAK2 EC₅₀ = 1.70 nM [2]. Multiple compounds in this series are claimed for treating psoriasis and atopic dermatitis, and the granted European patent EP3576743B1 provides composition-of-matter protection through 2038 [3]. This building block is irreplaceable for any group pursuing JAK inhibitors within this 5-azaspiro[2.5]octane chemical space.

Muscarinic M4 Receptor Antagonist Programs for Dystonia, Movement Disorders, and CNS Tool Compound Development

Although the published M4 antagonist series (Bender et al., 2022) utilized the 6-azaspiro[2.5]octane scaffold, the 5-aza isomer offers an underexplored chemical space with distinct nitrogen positioning that may confer differential subtype selectivity or pharmacokinetic profiles. The direct head-to-head data showing ~400-fold potency loss upon spiro ring expansion (spiro[2.5]octane vs. spiro[3.5]nonane) provides strong motivation to explore the 5-aza series rather than defaulting to larger spiro systems [4]. The Boc-protected 8-carboxylic acid building block enables late-stage diversification via amide coupling at the 8-position and reductive amination or acylation at the 5-position after deprotection, supporting parallel library synthesis for SAR exploration. The M4 tool compound VU6015241 (6-aza series, hM4 IC₅₀ = 71 nM, rM4 IC₅₀ = 44 nM, >10,000 nM selectivity over M1–M5) sets a benchmark for what the spiro[2.5]octane scaffold can achieve [5].

Histamine H3 Receptor Antagonist Discovery for Cognitive Disorders (ADHD, Alzheimer's Disease, Narcolepsy)

The Brown et al. (2014) H3R antagonist program validated the azaspiro[2.5]octane carboxamide scaffold with in vivo cognition efficacy in the mouse novel object recognition model at doses as low as 1 mg/kg s.c., brain-to-plasma ratios of ~3, and an outstanding selectivity profile (only 1 off-target hit among 144 receptors at 10 μM) [6]. The 5-aza-8-carboxylic acid building block allows exploration of the 5-aza series—a positionally isomeric space that may further reduce hERG liability (already minimal in the 6-aza series) while maintaining H3R potency. The Boc group can be removed under mild acidic conditions, enabling sequential functionalization: first at the 8-carboxylic acid (amide coupling), then at the deprotected 5-amine (reductive amination, acylation, or sulfonylation), providing a modular synthetic route suitable for library production [7].

Conformationally Constrained Peptidomimetic and DEL (DNA-Encoded Library) Building Block Synthesis

The spiro[2.5]octane core of this compound functions as a rigidified piperidine analog, locking the amine geometry in a conformation that mimics β-turn or extended peptide secondary structures [8]. The dual functional handles—Boc-protected amine and free carboxylic acid—make this compound directly compatible with both solid-phase peptide synthesis (SPPS) and solution-phase fragment coupling, as well as DNA-encoded library (DEL) construction where Boc-protected amino acids are standard inputs [9]. SpiroChem's SpiroKit collections, which include Boc-protected spirocyclic amino acids analogous to this compound, have been explicitly marketed for DEL and peptidomimetic applications, underscoring the recognized value of pre-formed Boc-spirocyclic amino acids in library synthesis [9]. The constrained geometry reduces the entropic penalty of binding, potentially improving target affinity relative to flexible linear amino acid building blocks, although quantitative head-to-head affinity comparisons between spiro[2.5]octane amino acids and linear analogs have not been published for this specific compound.

Quote Request

Request a Quote for 5-Tert-butoxycarbonyl-5-azaspiro[2.5]octane-8-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.